N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide is a complex organic compound that features a unique structure combining pyrazole, pyridine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide are selected kinases that harbor a rare cysteine in the hinge region . These include the Monopolar Spindle 1 (MPS1) kinase, MAPKAPK2, and p70S6Kβ/S6K2 . MPS1 kinase, also known as Threonine and Tyrosine kinase (TTK), is a potential therapeutic target for the treatment of various malignancies such as triple-negative breast cancer .
Mode of Action
The compound interacts with its targets by inhibiting their activity
Biochemical Pathways
The inhibition of MPS1 kinase by the compound can disrupt the normal functioning of the cell cycle, particularly the mitotic checkpoint, leading to cell death This makes it a potential candidate for cancer treatment
Result of Action
The compound’s action results in the inhibition of its target kinases, disrupting cellular signaling and potentially leading to cell death . This makes it a potential candidate for the treatment of various malignancies, including triple-negative breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Final Coupling and Amide Formation: The final step involves coupling the indole moiety with the pyrazole-pyridine intermediate and forming the carboxamide group through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and indole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the intermediates using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and indole rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC, palladium catalysts for cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares the pyrazole and pyridine moieties but differs in the indole and isoquinoline structures.
N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: Similar in having the pyrazole and isoquinoline structures but with different substituents.
Uniqueness
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide is unique due to its specific combination of pyrazole, pyridine, and indole moieties. This unique structure allows it to interact with a distinct set of molecular targets, potentially leading to unique biological activities and therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which have been investigated for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O, with a molecular weight of approximately 298.36 g/mol. The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and an indole carboxamide, which are known to contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes or receptors involved in critical biochemical pathways. For instance, the presence of the indole and pyrazole moieties suggests potential interactions with kinases and other regulatory proteins that play roles in cell signaling and proliferation.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer therapy. Below are summarized findings from various studies:
Anticancer Activity
-
Cell Line Studies : Compounds within the pyrazole family have shown promising results against multiple cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values reported at 0.01 µM for structurally related compounds .
- NCI-H460 (Lung Cancer) : IC50 values as low as 0.39 µM for derivatives indicating potent antiproliferative effects .
- A549 (Lung Cancer) : Significant inhibition observed with compounds showing IC50 values around 26 µM .
- Mechanistic Insights : The anticancer effects are often linked to the induction of apoptosis and inhibition of cell cycle progression through interactions with key regulatory proteins like Aurora-A kinase .
Anti-inflammatory Properties
Compounds featuring similar structural motifs have also been evaluated for their anti-inflammatory potential. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB have been documented .
Case Studies and Experimental Data
Several studies have provided insights into the biological activity of related compounds:
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
Compound 10 | H. contortus (parasitic nematode) | <0.001 | Development inhibition |
Compound 22 | MCF10A (human cell line) | >10 | Selective toxicity towards parasites |
Pyrazole Derivative | MCF7 | 0.01 | Antiproliferative effect |
Pyrazole Derivative | A549 | 26 | Growth inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazole and indole rings significantly influence the biological activity of these compounds. For example, substituents on the pyridine ring can enhance potency against specific cancer cell lines or improve selectivity towards target enzymes .
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-24-12-17(11-23-24)16-6-13(8-20-10-16)9-22-19(25)15-3-2-14-4-5-21-18(14)7-15/h2-8,10-12,21H,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSDZDOAZCISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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